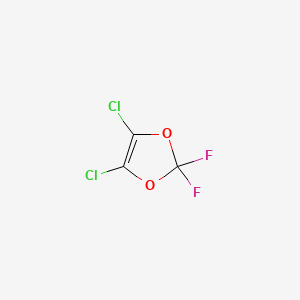

1,3-Dioxole, 4,5-dichloro-2,2-difluoro-

Description

1,3-Dioxole derivatives are heterocyclic compounds featuring a five-membered ring with two oxygen atoms. These analogs differ in substituent types (e.g., chloro, fluoro, nitro) and positions, influencing their physicochemical properties and applications .

Properties

CAS No. |

89413-95-6 |

|---|---|

Molecular Formula |

C3Cl2F2O2 |

Molecular Weight |

176.93 g/mol |

IUPAC Name |

4,5-dichloro-2,2-difluoro-1,3-dioxole |

InChI |

InChI=1S/C3Cl2F2O2/c4-1-2(5)9-3(6,7)8-1 |

InChI Key |

LZTILXIGOURZND-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(O1)(F)F)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Chlorine vs. Fluorine : Chlorine substituents (e.g., in 4,4,5-Trichloro-2,2-difluoro-1,3-dioxolane) increase molecular weight and hydrophobicity (logP ~2.6) compared to fluorine analogs .

- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, making compounds like 2,2-Difluoro-5-nitro-1,3-benzodioxole reactive in substitution reactions .

- Aromatic vs. Non-Aromatic Rings: Benzodioxoles (e.g., 2,2-Difluoro-1,3-benzodioxole) exhibit planar aromatic systems, improving thermal stability compared to non-aromatic dioxolanes .

Physicochemical Properties

The table below highlights critical physical properties:

Key Observations :

- Fluorinated Derivatives : The presence of bis(trifluoromethyl) groups in 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole significantly lowers boiling point (43°C) due to increased volatility .

- Chlorinated Derivatives : Higher chlorine content correlates with increased density and reduced vapor pressure, though specific data for 4,4,5-Trichloro-2,2-difluoro-1,3-dioxolane are unavailable .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the reaction of 2,2-dichloro-1,3-benzodioxole with anhydrous potassium fluoride (KF) in the presence of KHF₂ as a catalyst. This process operates via a nucleophilic aromatic substitution mechanism, where fluoride ions displace chlorine atoms at the 2-position of the dioxole ring. The stoichiometric molar ratio of KF to the dichloro precursor is critical, with optimal conversions observed at a 2:1 to 2.5:1 ratio. Excess KF ensures complete substitution while minimizing side reactions such as hydrolysis.

The catalyst, KHF₂, enhances reaction kinetics by stabilizing the transition state through hydrogen bonding. Notably, KHF₂ can form in situ from KF and trace water or via the addition of anhydrous hydrogen chloride. This dual functionality allows the reaction to proceed even under non-ideal anhydrous conditions, a significant operational advantage.

Reaction Conditions and Solvent Selection

Tetramethylene sulfone (sulfolane) is the preferred solvent due to its high boiling point (285°C) and ability to dissolve both KF and the organic substrate. A representative procedure involves heating a mixture of 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole, 210 g (3.61 mol) of KF, and 23 g of KHF₂ in 500 g of sulfolane at 140°C for 8 hours. Gas chromatography (GC) analysis confirms 100% conversion, with the product isolated via phase separation after aqueous workup.

Table 1: Optimal Parameters for KF-Mediated Synthesis

| Parameter | Value |

|---|---|

| KF/Dichloro Molar Ratio | 2:1 to 2.5:1 |

| Catalyst (KHF₂) Loading | 5–20 wt% relative to substrate |

| Temperature | 140°C |

| Reaction Time | 8 hours |

| Solvent | Tetramethylene sulfone |

Advantages and Limitations

This method achieves quantitative conversion without requiring ultra-dry conditions, as residual water generates additional KHF₂ in situ. However, the use of sulfolane complicates product isolation due to its high polarity, necessitating large volumes of water for extraction. Furthermore, the stoichiometric excess of KF increases material costs, though this is offset by the avoidance of toxic by-products.

Stepwise Halogen Substitution via Antimony Pentachloride and HF

Two-Stage Fluorination Process

An alternative approach involves sequential halogen exchange, starting with 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. In the first stage, SbCl₅ and HF are used to substitute one chlorine atom with fluorine, yielding 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane. Subsequent dechlorination with zinc or magnesium in protic solvents (e.g., 1-propanol or tetrahydrofuran) produces the target compound.

Reaction Optimization

A typical procedure charges 100 g (0.286 mol) of the tetrachloro precursor with 8.6 g (0.0432 mol) of SbCl₅ and 20 g (1 mol) of HF at −50°C, followed by agitation at 70°C for 5 hours. This yields 83.5 g of crude product, which is 93% pure after distillation. Dechlorination with zinc dust at 98°C in 1-propanol further reduces chlorine content, albeit with mixed regioselectivity (52% 4-chloro-5-fluoro and 25% 4-fluoro derivatives).

Table 2: Stepwise Fluorination Parameters

| Stage | Reagents | Conditions | Outcome |

|---|---|---|---|

| Fluorination | SbCl₅, HF | −50°C to 70°C, 5 hours | 93% purity after distillation |

| Dechlorination | Zn, 1-propanol | 98°C, 2–4 hours | Mixed regioisomers |

Challenges in Regioselectivity

While this method enables precise control over fluorine substitution, the dechlorination step suffers from poor regioselectivity. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) analyses reveal competing pathways, including partial defluorination and cis/trans isomerism in intermediates. These side reactions necessitate costly purification steps, limiting scalability.

Comparative Analysis of Synthesis Routes

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4,5-dichloro-2,2-difluoro-1,3-dioxole, and how do they resolve structural ambiguities?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use NMR to distinguish between fluorine environments and NMR to confirm chlorine substitution patterns. Coupling constants in NMR can resolve stereochemical ambiguities .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (178.95 g/mol) and isotopic patterns from chlorine atoms. Electron ionization (EI) fragments can validate the dioxole ring structure .

-

Infrared Spectroscopy (FTIR) : Peaks near 1,100–1,300 cm indicate C-F and C-O-C stretching vibrations, while C-Cl bonds absorb at 550–850 cm .

Table 1: Key Spectral Data

Technique Key Peaks/Data Purpose NMR δ -120 to -150 ppm (split by Cl) Fluorine environment analysis HRMS m/z 178.95 (M) Molecular weight confirmation FTIR 1,250 cm (C-O-C) Ring structure validation

Q. What synthetic routes are reported for 4,5-dichloro-2,2-difluoro-1,3-dioxole, and how is purity optimized?

- Methodological Answer :

- Halogenation of 1,3-Dioxole : Start with 1,3-dioxole and perform stepwise fluorination (using SF or XeF) followed by chlorination (Cl/FeCl). Monitor reaction progress via GC-MS to avoid over-halogenation .

- Purification : Use fractional distillation under reduced pressure (boiling point ~43°C inferred from analogs ). Confirm purity (>95%) via HPLC with a halogen-specific detector (e.g., ECD) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in copolymerization?

- Methodological Answer :

-

Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of Cl/F groups, lowering the LUMO energy and enhancing electrophilic reactivity. Compare with analogs like 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS 37697-64-6) used in fluoropolymer synthesis .

-

Experimental Validation : Perform radical copolymerization with ethylene or tetrafluoroethylene (TFE). Use NMR to track monomer incorporation rates .

Table 2: Reactivity Parameters

Parameter Value (DFT) Impact on Reactivity LUMO Energy -1.8 eV Favors nucleophilic attacks HOMO-LUMO Gap 5.2 eV Moderate kinetic stability

Q. Are there contradictions in reported thermal stability data, and how can they be addressed experimentally?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conflicting reports may arise from impurities (e.g., residual solvents). Perform TGA under inert gas (N) at 10°C/min. Compare decomposition onset temperatures across studies (e.g., 200–250°C for halogenated dioxoles ).

- Differential Scanning Calorimetry (DSC) : Detect glass transitions (T) or exothermic decomposition peaks. Anhydrous conditions are critical, as moisture may hydrolyze C-F/C-Cl bonds .

Q. What safety protocols are recommended for handling this compound, given its halogenated structure?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential release of HF/HCl vapors during decomposition. Store under inert gas (Ar) at 2–8°C to prevent hydrolysis .

- Waste Disposal : Neutralize with aqueous Ca(OH) to precipitate fluoride/chloride ions. Confirm neutralization via pH testing before disposal .

Data Contradiction Analysis

Q. How can discrepancies in reported boiling points be resolved?

- Methodological Answer :

- Boiling Point Variability : Differences may stem from measurement conditions (e.g., ambient vs. reduced pressure). Replicate experiments using a calibrated manostat (e.g., 43°C at 760 mmHg for analog 37697-64-6 vs. extrapolated 60–70°C for the target compound).

- Structure-Activity Relationship (SAR) : Compare with dichloro-difluoro analogs (e.g., dichlorodifluoromethane, b.p. -29°C) to assess the dioxole ring’s contribution to higher boiling points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.